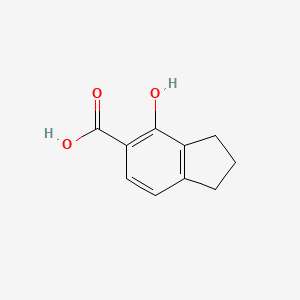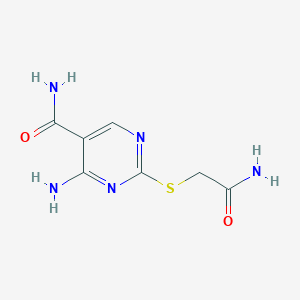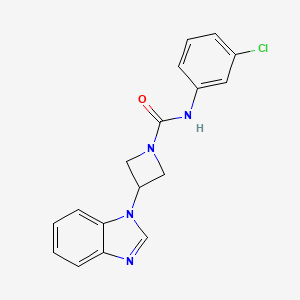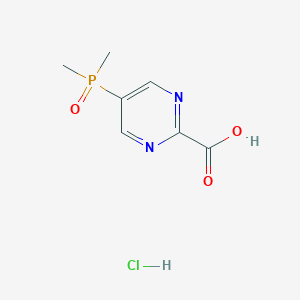![molecular formula C24H20FN3O2 B2517900 N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1251575-26-4](/img/structure/B2517900.png)
N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a chemical compound that is part of a class of organic molecules known for their complex structures involving multiple aromatic systems and heterocycles. The compound is related to other fluorenyl derivatives, which have been studied for their metabolic pathways in various organisms.
Synthesis Analysis
The synthesis of related fluorenyl compounds has been explored in the context of their metabolism. For instance, N-(7-hydroxy-2-fluoren-9-C14-yl)-acetamide was synthesized from N-2-fluoren-9-C14-ylacetamide and subsequently used in metabolic studies . Although the exact synthesis of this compound is not detailed in the provided papers, it can be inferred that similar synthetic routes involving acetylation and possibly the introduction of fluorine atoms could be employed.
Molecular Structure Analysis
The molecular structure of fluorenyl derivatives is characterized by a fluorene core, which is a polycyclic aromatic hydrocarbon, and various functional groups attached to this core. In the case of N-(9H-fluoren-2-yl)-acetamide derivatives, hydroxylation and oxidation reactions have been observed to produce metabolites such as N-(9-hydroxy-9H-fluoren-2yl)-acetamide and N-(9-oxo-9H-fluoren-2yl)-acetamide . These modifications suggest that the parent compound has reactive sites that are prone to enzymatic transformations.
Chemical Reactions Analysis
The fluorenyl derivatives undergo metabolic reactions in organisms, leading to the formation of various metabolites. For example, N-(7-hydroxy-2-fluoren-9-C14-yl)-acetamide is metabolized in rats and guinea pigs, resulting in glucuronic and sulfuric acid conjugates . Similarly, N-(9H-fluoren-2yl)-acetamide is hydroxylated and oxidized to produce 9-OH-FAA and 9-O-FAA, respectively . These reactions are indicative of the compound's interactions with biological systems and its potential biotransformation pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from its structural analogs. The presence of aromatic rings and heteroatoms suggests that the compound is likely to exhibit moderate to low solubility in water, and its chemical stability may be influenced by the presence of functional groups such as the acetamide moiety. The metabolites of related compounds have been characterized using techniques like UV and NMR spectroscopy, indicating that similar analytical methods could be applied to study the physical and chemical properties of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Anti-inflammatory Applications : A study reported the synthesis of derivatives involving N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity in assays. This research suggests the potential of these compounds in developing anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).
Antimicrobial and Antitumor Properties : Another study synthesized a series of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives, evaluated for antimicrobial activity and screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. The results highlighted the compounds' significant antimicrobial and cytotoxic activities, suggesting their potential as future drug prospects (Reem I Alsantali et al., 2020).
Antimicrobial Activity of Acetamide Derivatives : Research on 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives demonstrated significant antimicrobial activities against various bacteria and fungi, indicating the potential use of these compounds in treating infectious diseases (G. Turan-Zitouni et al., 2007).
Molecular Interactions and Properties
DNA-Drug Interaction Studies : A study using surface plasmon resonance explored the interactions between various drugs and DNA, aiming to understand the binding mechanisms and effects on DNA structure. This research contributes to the knowledge of how certain compounds may interact with genetic material, providing insights into drug design and DNA-targeted therapies (G. Bischoff et al., 1998).
Synthesis and Evaluation of Novel Compounds : The creation and analysis of new imidazolyl acetic acid derivatives showed anti-inflammatory and analgesic activities. Such studies indicate the compound's therapeutic potential, underlying mechanisms, and application scope in medical science (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c25-21-7-3-4-8-22(21)28-12-11-27(24(28)30)15-23(29)26-18-9-10-20-17(14-18)13-16-5-1-2-6-19(16)20/h1-10,14H,11-13,15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENGRWZYWFVTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)
![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B2517823.png)
![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)






![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)
